- Evaluation of Deuterium-Labeled JNJ38877605: Pharmacokinetic, Metabolic, and in Vivo Antitumor ProfilesChemical Research in Toxicology, 2018, 31(11), 1213-1218,
Cas no 943540-75-8 (Jnj-38877605)

Jnj-38877605 structure
Nombre del producto:Jnj-38877605
Número CAS:943540-75-8
MF:C19H13F2N7
Megavatios:377.350229024887
MDL:MFCD11977274
CID:69620
PubChem ID:46911863
Jnj-38877605 Propiedades químicas y físicas
Nombre e identificación
-
- 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]-triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
- J&J Ex-61
- Quinoline, 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]-
- JNJ-38877605
- JNJ38877605
- 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- JNJ 38877605
- 15UDG410PN
- C19H13F2N7
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- Quinoline, 6-(difluoro(6-(1-methy
- 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline (ACI)
- HMS3750I11
- HMS3654M04
- 943540-75-8
- BCP9000804
- NSC759095
- HMS3244G09
- NS00072519
- CHEBI:91417
- CCG-264826
- MLS006010960
- 6-{difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- J-518058
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]-triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- EX-A2081
- JNJ-38877605,JNJ38877605
- BJ165317
- 1072116-03-0
- DB-000659
- C77250
- NSC800776
- UNII-15UDG410PN
- HMS3244H09
- BDBM163243
- JNJ 38877605?
- Quinoline, 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)-
- NCGC00263189-02
- SDCCGSBI-0654345.P001
- 6-(Difluoro-[6-(1methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-methyl)-quinoline
- AC-27418
- SCHEMBL182199
- NSC-800776
- CHEMBL2133806
- SB16606
- BRD-K02123250-001-06-7
- AS-16207
- BCP01812
- SW220206-1
- HMS3295K11
- NCGC00263189-06
- DTXSID20677253
- HY-50683
- BRD-K02123250-001-01-8
- s1114
- US9062045, Comparator No. 1 (JNJ-38877605)
- SMR004702764
- AKOS015896605
- NCGC00263189-01
- DB13113
- Q27163270
- HMS3244G10
- JNJ-38877605-AAA
- NSC-759095
- Jnj-38877605
-
- MDL: MFCD11977274
- Renchi: 1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
- Clave inchi: JRWCBEOAFGHNNU-UHFFFAOYSA-N
- Sonrisas: FC(C1N2C(C=CC(C3=CN(C)N=C3)=N2)=NN=1)(C1C=C2C(N=CC=C2)=CC=1)F
Atributos calculados
- Calidad precisa: 377.12000
- Masa isotópica única: 377.12004977g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 3
- Complejidad: 564
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 2.1
- Superficie del Polo topológico: 73.8
- Carga superficial: 0
Propiedades experimentales
- Denso: 1.50
- PSA: 73.79000
- Logp: 3.21310
Jnj-38877605 Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H317-H319
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Jnj-38877605 Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Jnj-38877605 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J60240-10mg |
JNJ-38877605 |
943540-75-8 | 10mg |
¥1906.0 | 2021-09-09 | ||
MedChemExpress | HY-50683-1mg |
JNJ-38877605 |
943540-75-8 | 99.95% | 1mg |
¥251 | 2024-04-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364516A-10mg |
JNJ-38877605, |
943540-75-8 | 10mg |
¥2745.00 | 2023-09-05 | ||
Chemenu | CM146067-100mg |
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]-triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline |
943540-75-8 | 98% | 100mg |
$656 | 2022-03-01 | |
eNovation Chemicals LLC | D395274-250mg |
6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline |
943540-75-8 | 99% | 250mg |
$1680 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S1114-5mg |
JNJ-38877605 |
943540-75-8 | 99.99% | 5mg |
¥1231.97 | 2023-09-16 | |
TRC | J212505-1mg |
JNJ-38877605 |
943540-75-8 | 1mg |
$75.00 | 2023-05-18 | ||
S e l l e c k ZHONG GUO | S1114-50mg |
JNJ-38877605 |
943540-75-8 | 99.99% | 50mg |
¥6315.13 | 2023-09-16 | |
S e l l e c k ZHONG GUO | S1114-10mM (1mL in DMSO) |
JNJ-38877605 |
943540-75-8 | 99.99% | 10mM (1mL in DMSO) |
¥1795.21 | 2023-09-16 | |
S e l l e c k ZHONG GUO | S1114-200mg |
JNJ-38877605 |
943540-75-8 | 99.71% | 200mg |
¥18239.13 | 2022-04-26 |
Jnj-38877605 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: 1-Methoxy-2-propanol ; 18 h, 110 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: 1-Butanol ; overnight, rt → 130 °C; 130 °C → rt
Referencia
- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid Solvents: 1-Methoxy-2-propanol ; 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonia Solvents: Ethanol , Water ; 80 °C
1.2 Reagents: Ammonia Solvents: Ethanol , Water ; 80 °C
Referencia
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Pyridinylindazole compounds as c-Met inhibitors and their preparation and for the treatment of the endometriosis, Germany, , ,
Jnj-38877605 Raw materials
Jnj-38877605 Preparation Products
Jnj-38877605 Literatura relevante
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Related Articles
-
Inhibidores de la Tirosina Quinasa: Revolucionando el Tratamiento Dirigido del Cáncer La biomedicina……Jun 25, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
La búsqueda de compuestos líderes innovadores representa un pilar fundamental en el descubrimiento d……Jun 24, 2025
-
Diseño Racional de Fármacos Basados en la Estructura: Avances en la Biomedicina Química El diseño ra……Jun 25, 2025
-
Introducción a la Proteína Quinasa B y su Importancia en el Cáncer La Proteína Quinasa B (AKT), comp……Jun 19, 2025
Clasificación relacionada
- Productos farmacéuticos y bioquímicos médico Clase Objetivo
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos quinolinas y derivados quinolinas y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos quinolinas y derivados
943540-75-8 (Jnj-38877605) Productos relacionados
- 2680598-76-7(2-(1-Ethoxycyclopentyl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 52947-51-0(3-HYDROXY-1-BENZOTHIOPHENE-2-CARBOXIMIDAMIDE)
- 2648966-58-7({1-Fluorospiro[2.3]hexan-5-yl}methanesulfonyl fluoride)
- 3096-57-9(2-Amino-9-fluorenone)
- 923376-84-5(7-ethyl-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2648936-66-5((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-3-methylbutanoic acid)
- 2228824-55-1(1-2-(morpholin-4-yl)phenylethane-1,2-diol)
- 2137544-62-6(1-methyl-8-(2-methylbutan-2-yl)-2lambda6-thia-1-azaspiro4.5decane-2,2,4-trione)
- 71679-70-4((2-Oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid)
- 691891-14-2(2,2,2-TRIFLUORO-1-([(1-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL)ETHYL 3-CHLOROBENZENECARBOXYLATE)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943540-75-8)Jnj-38877605

Pureza:99%/99%/99%
Cantidad:50mg/100mg/250mg
Precio ($):156.0/265.0/448.0
atkchemica
(CAS:943540-75-8)Jnj-38877605

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe